

The BET Bromodomain Inhibitor I-BET151: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anticancer agent 151

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For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET151, also known as GSK1210151A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] These proteins, specifically BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. The aberrant activity of BET proteins is implicated in the pathogenesis of various malignancies, making them a compelling target for anticancer therapy.[1] I-BET151 exerts its anticancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and disrupting the transcription of target genes.[1] This leads to cell cycle arrest and apoptosis in various cancer models, including hematological malignancies and solid tumors.[1][3]

Chemical Structure and Physicochemical Properties

I-BET151 is chemically designated as 7-(3,5-dimethyl-4-isoxazolyl)-8-(methoxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one.[1] Its structure is characterized by a central imidazo[4,5-c]quinolin-2-one core.

Property	Value	Source
Molecular Formula	C23H21N5O3	[1][4]
Molecular Weight	415.44 g/mol	[2][4]
IUPAC Name	7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one	[4]
CAS Number	1300031-49-5	[4]
SMILES	<chem>CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)--INVALID-LINK--C5=CC=CC=N5)OC</chem>	[4]
InChIKey	VUVUVNZRUGEAHB-CYBMUJFWSA-N	[4]
Solubility	DMSO: 5 mg/mL; DMF: 10 mg/mL; Ethanol: 1 mg/mL; Water: Insoluble	[5]

Biological Activity and Potency

I-BET151 is a pan-BET inhibitor, demonstrating activity against BRD2, BRD3, and BRD4. Its inhibitory effects are concentration-dependent, leading to the suppression of cell proliferation in a wide range of cancer cell lines.

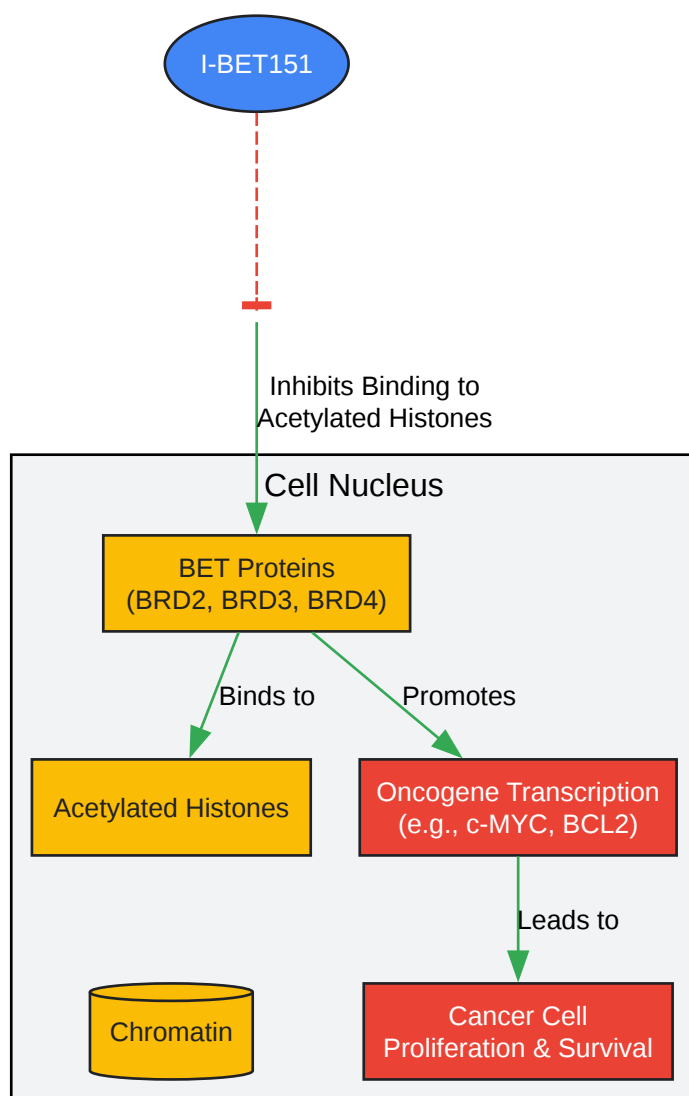
Target	Potency (pIC50)	Source
BRD2	6.3	[2]
BRD3	6.6	[2]
BRD4	6.1	[2]

Cell Line	Cancer Type	IC50	Source
HL-60	Acute Promyelocytic Leukemia	195 nM	[2]
HT-29	Colorectal Adenocarcinoma	0.945 μ M	[2]
HEL	Erythroleukemia	1 μ M	[2]
MV4;11	Acute Myeloid Leukemia	15-192 nM	[6]
RS4;11	Acute Lymphoblastic Leukemia	15-192 nM	[6]
MOLM-13	Acute Myeloid Leukemia	15-192 nM	[6]
NOMO-1	Acute Myeloid Leukemia	15-192 nM	[6]
K562	Chronic Myeloid Leukemia	> 100 μ M	[2]

Mechanism of Action and Signaling Pathways

I-BET151 functions by mimicking acetylated lysine residues, thereby competitively inhibiting the binding of BET proteins to acetylated histones on chromatin.[\[1\]](#) This displacement of BRD2, BRD3, and BRD4 from gene promoters and enhancers leads to the downregulation of key oncogenes such as c-MYC, BCL2, and CDK6.[\[1\]](#)[\[6\]](#) The anticancer activity of I-BET151 has been linked to its modulation of several critical signaling pathways.[\[1\]](#)[\[3\]](#)

I-BET151 Mechanism of Action



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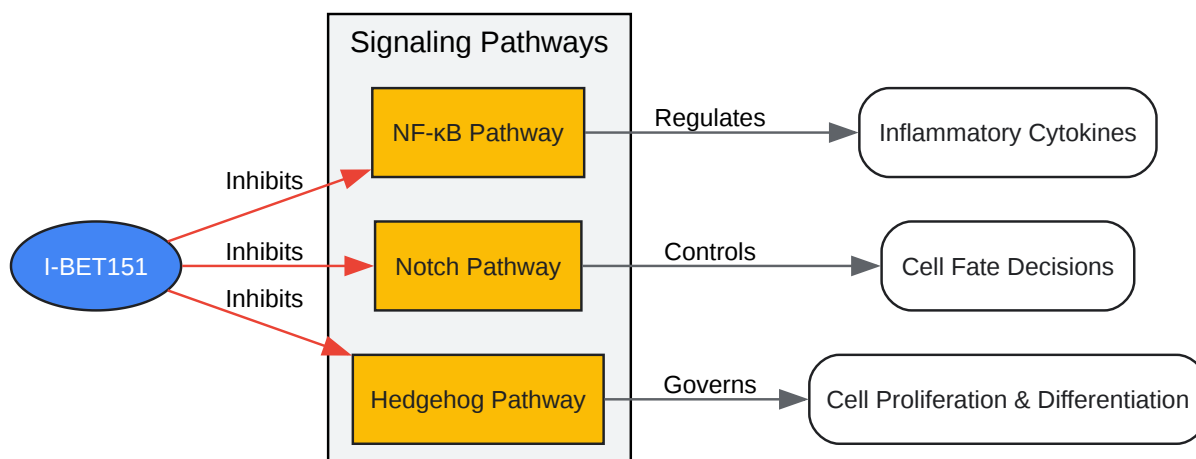
Caption: I-BET151 competitively inhibits the binding of BET proteins to acetylated histones.

Key Signaling Pathways Modulated by I-BET151

I-BET151 has been shown to impact the NF- κ B, Notch, and Hedgehog signaling pathways.[1]
[3]

- NF- κ B Pathway: I-BET151 can reduce the BRD4-mediated activation of NF- κ B, leading to decreased production of inflammatory cytokines such as IL-1 β and IL-6.[1]

- Notch Pathway: By diminishing the binding of BRD4 to the Notch1 promoter, I-BET151 inhibits Notch1 transcription.[1]
- Hedgehog Pathway: I-BET151 can attenuate Hedgehog signaling by reducing the expression of GLI1, a key transcription factor in this pathway.[1]



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Caption: I-BET151 inhibits the NF-κB, Notch, and Hedgehog signaling pathways.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of I-BET151. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method for determining the effect of I-BET151 on the metabolic activity of cancer cells as an indicator of cell viability.

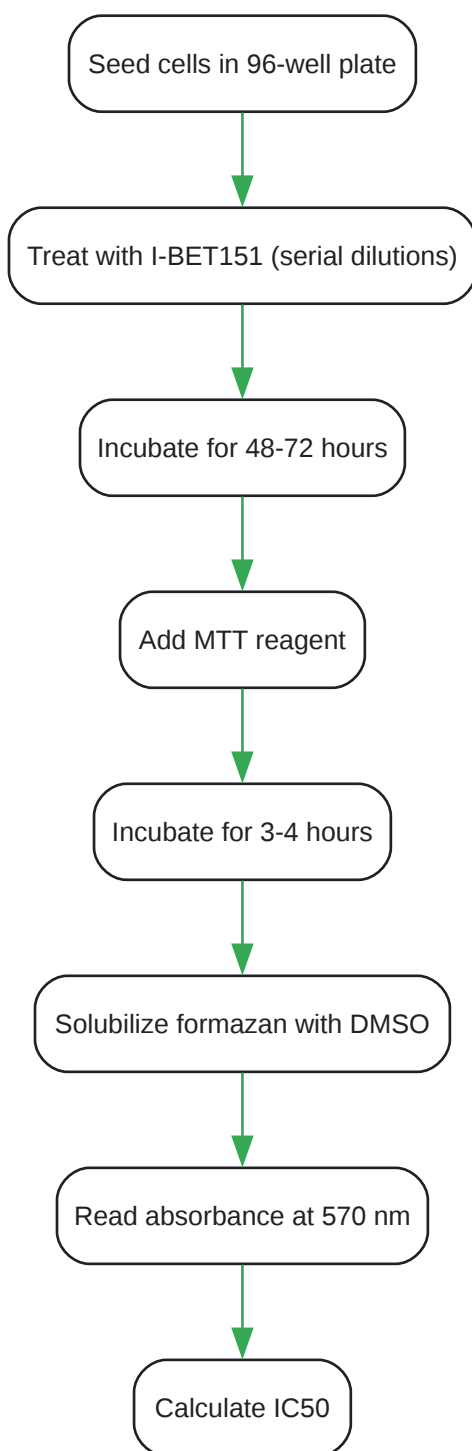
Materials:

- Target cancer cell lines
- Complete cell culture medium

- I-BET151
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of I-BET151 in complete culture medium from a stock solution in DMSO. Add the desired concentrations of I-BET151 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.



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- To cite this document: BenchChem. [The BET Bromodomain Inhibitor I-BET151: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388575#anticancer-agent-151-chemical-structure-and-properties]

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